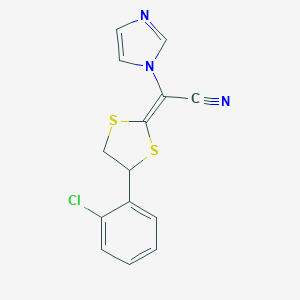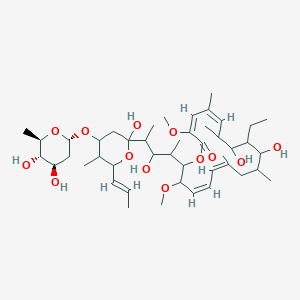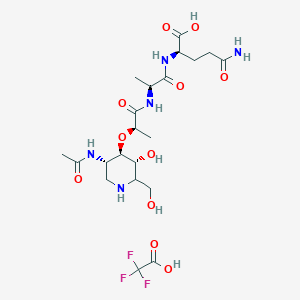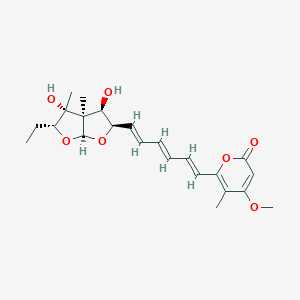
H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH are peptide sequences derived from the alpha-chain of hemoglobin, a crucial protein in red blood cells responsible for oxygen transport. These fragments have garnered interest due to their potential antimicrobial properties and their role in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of hemoglobin alpha-chain fragments (123-136) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of these fragments may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified .
化学反応の分析
Types of Reactions: H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with altered amino acid sequences .
科学的研究の応用
H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH have diverse applications in scientific research:
Chemistry: Used as model peptides for studying protein folding and stability.
Biology: Investigated for their antimicrobial properties and role in immune responses.
Medicine: Potential therapeutic agents for treating infections and as biomarkers for certain diseases.
Industry: Utilized in the development of peptide-based materials and biosensors.
作用機序
The mechanism by which hemoglobin alpha-chain fragments (123-136) exert their effects involves:
Antimicrobial Activity: These fragments can disrupt microbial cell membranes, leading to cell lysis.
Immune Modulation: They can modulate immune responses by interacting with immune cells and signaling pathways.
Molecular Targets: The primary targets include microbial cell membranes and immune cell receptors.
類似化合物との比較
Hemoglobin Beta-Chain Fragments: Similar antimicrobial properties but derived from the beta-chain of hemoglobin.
Hemocyanin Fragments: Oxygen-transport proteins in invertebrates with immune-modulating properties.
Hemerythrin Fragments: Found in some invertebrates, involved in oxygen transport and immune responses.
Uniqueness: H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH are unique due to their specific sequence and structure, which confer distinct antimicrobial and immune-modulating properties. Their ability to form specific secondary structures, such as alpha-helices, also sets them apart from other similar compounds .
特性
CAS番号 |
125379-00-2 |
|---|---|
分子式 |
C66H111N15O21 |
分子量 |
1450.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C66H111N15O21/c1-31(2)23-41(56(91)69-37(12)54(89)77-47(29-83)61(96)79-50(34(7)8)64(99)78-48(30-84)62(97)81-52(38(13)85)65(100)80-51(35(9)10)63(98)75-45(66(101)102)25-33(5)6)71-58(93)43(26-39-19-15-14-16-20-39)73-55(90)40(21-17-18-22-67)70-59(94)44(27-49(86)87)74-57(92)42(24-32(3)4)72-60(95)46(28-82)76-53(88)36(11)68/h14-16,19-20,31-38,40-48,50-52,82-85H,17-18,21-30,67-68H2,1-13H3,(H,69,91)(H,70,94)(H,71,93)(H,72,95)(H,73,90)(H,74,92)(H,75,98)(H,76,88)(H,77,89)(H,78,99)(H,79,96)(H,80,100)(H,81,97)(H,86,87)(H,101,102)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-,52-/m0/s1 |
InChIキー |
XEXXSTXEJZBANB-CCIVCMBNSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)N |
Key on ui other cas no. |
9008-02-0 |
配列 |
ASLDKFLASVSTVL |
同義語 |
Hb (123-136) Hb alpha-chain fragments (123-136) hemoglobin alpha-chain fragments (123-136) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)




![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)







